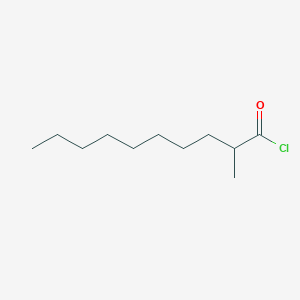
Decanoyl chloride, 2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Decanoyl chloride, 2-methyl-: is an organic compound with the molecular formula C11H21ClO. It is a derivative of decanoic acid, where the hydrogen atom of the carboxyl group is replaced by a chlorine atom. This compound is primarily used as an intermediate in organic synthesis, particularly in the production of various esters and amides.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Decanoyl chloride, 2-methyl- can be synthesized through the reaction of 2-methyldecanoic acid with thionyl chloride (SOCl2). The reaction typically occurs under reflux conditions, where the carboxylic acid reacts with thionyl chloride to form the corresponding acyl chloride, releasing sulfur dioxide (SO2) and hydrogen chloride (HCl) gases as by-products.
Industrial Production Methods: In an industrial setting, the production of 2-methyldecanoyl chloride involves the continuous flow of 2-methyldecanoic acid and thionyl chloride through a reactor. The reaction is carried out at elevated temperatures to ensure complete conversion. The resulting product is then purified through distillation to obtain high-purity 2-methyldecanoyl chloride.
Analyse Chemischer Reaktionen
Types of Reactions: Decanoyl chloride, 2-methyl- undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: This is the most common reaction, where the acyl chloride reacts with nucleophiles such as alcohols, amines, or water to form esters, amides, or carboxylic acids, respectively.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Hydrolysis: In the presence of water, 2-methyldecanoyl chloride hydrolyzes to form 2-methyldecanoic acid and hydrochloric acid.
Common Reagents and Conditions:
Alcohols: React with 2-methyldecanoyl chloride to form esters under acidic or basic conditions.
Amines: React to form amides, often in the presence of a base to neutralize the hydrochloric acid formed.
Water: Hydrolyzes the acyl chloride to the corresponding carboxylic acid.
Major Products Formed:
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Carboxylic Acids: Formed from hydrolysis.
Wissenschaftliche Forschungsanwendungen
Decanoyl chloride, 2-methyl- is used in various scientific research applications, including:
Organic Synthesis: As an intermediate in the synthesis of esters and amides, which are important in pharmaceuticals and agrochemicals.
Material Science: Used in the modification of surfaces and the synthesis of polymers.
Biological Studies: Employed in the synthesis of biologically active molecules for research in medicinal chemistry.
Wirkmechanismus
The mechanism of action of 2-methyldecanoyl chloride primarily involves nucleophilic acyl substitution. The carbonyl carbon of the acyl chloride is electrophilic, making it susceptible to attack by nucleophiles. The reaction proceeds through the formation of a tetrahedral intermediate, which then collapses to release the leaving group (chloride ion) and form the final product.
Vergleich Mit ähnlichen Verbindungen
Decanoyl chloride: Similar in structure but lacks the methyl group at the second position.
2-Methylundecanoyl chloride: Similar but has an additional carbon in the alkyl chain.
2-Methylhexanoyl chloride: Similar but has a shorter alkyl chain.
Uniqueness: Decanoyl chloride, 2-methyl- is unique due to the presence of the methyl group at the second position, which can influence its reactivity and the properties of the compounds derived from it. This structural feature can lead to differences in steric hindrance and electronic effects compared to its analogs.
Eigenschaften
CAS-Nummer |
67657-55-0 |
|---|---|
Molekularformel |
C11H21ClO |
Molekulargewicht |
204.73 g/mol |
IUPAC-Name |
2-methyldecanoyl chloride |
InChI |
InChI=1S/C11H21ClO/c1-3-4-5-6-7-8-9-10(2)11(12)13/h10H,3-9H2,1-2H3 |
InChI-Schlüssel |
PGVQYOFKBIIVSF-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)C(=O)Cl |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details




Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

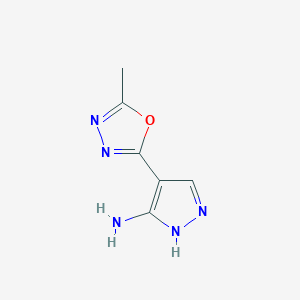
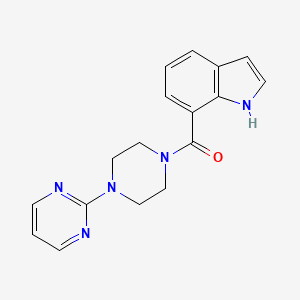
![Methyl 4-{3-[(prop-2-en-1-yl)oxy]phenoxy}benzoate](/img/structure/B8642748.png)
![2-Methyl-4-[2-(4-methylpiperazinyl)ethoxy]aniline](/img/structure/B8642761.png)


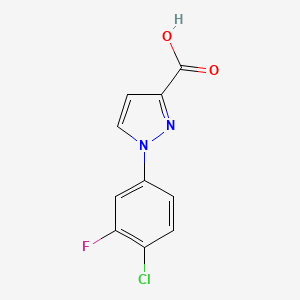
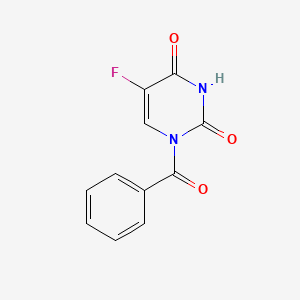

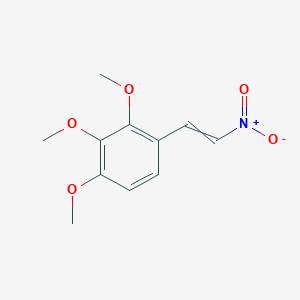
![(1Z)-2,2,2-Trifluoro-N-[2-(trifluoromethyl)phenyl]ethanimidoyl chloride](/img/structure/B8642794.png)

![2-[2-(4-Methylbenzene-1-sulfonyl)ethyl]-1,3-dioxolane](/img/structure/B8642817.png)
